molecular formula C18H17NO3S B7750461 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile

2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile

Cat. No.: B7750461
M. Wt: 327.4 g/mol
InChI Key: MAVDCYYTBFJBEM-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile: is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile typically involves multiple steps:

    Formation of the Benzenesulfonyl Group: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride. This is achieved by reacting benzene with sulfuric acid and chlorosulfonic acid.

    Introduction of the Propoxyphenyl Group: The next step involves the introduction of the propoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where propoxybenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Formation of the Prop-2-enenitrile Group: The final step involves the formation of the prop-2-enenitrile group. This can be achieved through a Knoevenagel condensation reaction, where the intermediate compound is reacted with malononitrile in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile: has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)-3-phenylprop-2-enenitrile: Lacks the propoxy group, making it less hydrophobic.

    2-(Benzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.

Uniqueness

  • The presence of the propoxy group in 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile increases its hydrophobicity and may enhance its interactions with hydrophobic environments or molecules.
  • The combination of the sulfonyl, nitrile, and propoxyphenyl groups provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-11-22-16-8-6-7-15(12-16)13-18(14-19)23(20,21)17-9-4-3-5-10-17/h3-10,12-13H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDCYYTBFJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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